An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(pyrrolidin-3-yl)acetate
An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(pyrrolidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of novel therapeutics.[1][2] Its prevalence stems from a combination of desirable attributes: the pyrrolidine ring is a non-planar, three-dimensional structure that can efficiently explore chemical space, offering a significant advantage over flat aromatic systems.[3] This three-dimensionality, coupled with the presence of stereogenic centers, allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3]
Furthermore, the pyrrolidine motif can significantly influence a molecule's physicochemical properties. The nitrogen atom can act as a hydrogen bond acceptor, or in its protonated form, a hydrogen bond donor, enhancing interactions with protein targets. Crucially, the incorporation of this heterocyclic system can improve aqueous solubility and modulate lipophilicity, key parameters that govern a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]
This guide focuses on a specific exemplar of this scaffold: tert-butyl 2-(pyrrolidin-3-yl)acetate. This molecule serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[4] A thorough understanding of its fundamental physicochemical properties is therefore essential for any researcher utilizing this or structurally related compounds in a drug discovery pipeline. While specific experimental data for this exact compound is not extensively available in public literature, this guide will provide a comprehensive overview of its predicted properties, alongside detailed, field-proven protocols for their experimental determination.
I. Core Physicochemical Properties: A Blend of Predicted and Expected Values
A quantitative understanding of a compound's physicochemical profile is the bedrock of successful drug development. Properties such as ionization constant (pKa), lipophilicity (logP/logD), and solubility dictate how a molecule will behave in a biological system.
While extensive experimental data for tert-butyl 2-(pyrrolidin-3-yl)acetate is not publicly documented, we can compile a profile based on computational predictions and the known characteristics of its constituent functional groups.
| Property | Predicted/Expected Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₉NO₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 185.26 g/mol | Influences diffusion rates and membrane permeability; generally, lower molecular weight is favored for oral bioavailability. |
| pKa (Predicted) | ~9.5 - 10.5 (for the pyrrolidine nitrogen) | The pKa of the secondary amine is critical as it determines the charge state of the molecule at physiological pH (7.4). A basic pKa in this range means the molecule will be predominantly protonated and positively charged in the blood and most tissues, which significantly impacts solubility, cell permeability, and target binding.[5] |
| XlogP (Predicted) | 1.0[6] | This value suggests a balanced lipophilicity. A positive logP indicates some preference for a lipid environment, which is necessary for membrane permeation, but a value of 1.0 is low enough to maintain reasonable aqueous solubility.[7] |
| Aqueous Solubility (Predicted) | Moderately to highly soluble, especially at acidic pH | The protonated form of the pyrrolidine ring will enhance aqueous solubility. Solubility is a critical factor for drug absorption and formulation.[5] |
II. Structural and Spectral Characteristics
A definitive identification of tert-butyl 2-(pyrrolidin-3-yl)acetate relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4 ppm.[8] The protons on the pyrrolidine ring and the acetate methylene group will appear as a series of multiplets in the region of 1.5-3.5 ppm. The N-H proton of the pyrrolidine will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will feature a prominent signal for the quaternary carbon of the tert-butyl group around 80 ppm and the three equivalent methyl carbons around 28 ppm.[9] The carbonyl carbon of the ester will be observed further downfield, typically in the 170-175 ppm region. The carbons of the pyrrolidine ring and the acetate methylene will resonate in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretch of the ester group, typically found in the range of 1730-1750 cm⁻¹.[10] A broad absorption in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. C-H stretching vibrations for the aliphatic and tert-butyl groups will be present in the 2850-3000 cm⁻¹ range.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, a common fragmentation pattern for tert-butyl esters is the loss of isobutylene (56 Da) to give a prominent peak corresponding to the protonated carboxylic acid. The molecular ion peak ([M]⁺) at m/z 185 may be observed, along with other fragments resulting from the cleavage of the pyrrolidine ring. Under electrospray ionization (ESI) conditions, the protonated molecule ([M+H]⁺) at m/z 186 would be the expected base peak.[6]
III. Chemical Stability and Degradation Pathways
The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo fate.[11] For tert-butyl 2-(pyrrolidin-3-yl)acetate, stability considerations center on its two main functional groups: the tert-butyl ester and the pyrrolidine ring.
-
Hydrolytic Stability: The tert-butyl ester is notably stable under basic and neutral conditions due to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.[12][13] However, it is readily cleaved under acidic conditions via a mechanism involving the formation of a stable tert-butyl carbocation.[14] This lability in acidic environments is a key feature often exploited for its use as a protecting group in organic synthesis.[15] At physiological pH, the ester is expected to be relatively stable, but its susceptibility to enzymatic hydrolysis in vivo by esterases should be considered.[16]
-
Oxidative and Photolytic Stability: The saturated pyrrolidine ring is generally stable to oxidation and photolytic degradation under standard handling and storage conditions.[1][2] However, forced degradation studies, which involve exposing the compound to more extreme conditions (e.g., strong oxidizing agents, high-intensity UV light), are necessary to fully characterize its degradation profile and identify potential degradants.[17][18]
IV. Experimental Determination of Physicochemical Properties: A Practical Guide
The following section provides detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of tert-butyl 2-(pyrrolidin-3-yl)acetate. These methods are standard in the pharmaceutical industry and provide a framework for obtaining reliable and reproducible data.
A. Determination of the Ionization Constant (pKa)
The pKa of the pyrrolidine nitrogen is a crucial parameter. Potentiometric titration is a robust and widely used method for its determination.
Protocol: pKa Determination by Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of tert-butyl 2-(pyrrolidin-3-yl)acetate hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if solubility is limited.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-stir bar.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
B. Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
Protocol: logP Determination by the Shake-Flask Method
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a buffer of a specific pH, typically 7.4 for logD).
-
Analyte Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock solution to a mixture of the saturated n-octanol and aqueous phases in a screw-cap tube.
-
Partitioning: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the tube to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Shake-flask method for logP determination.
C. Determination of Aqueous Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is a critical parameter for drug delivery.
Protocol: Thermodynamic Solubility Determination
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Sample Processing: After equilibration, filter or centrifuge the samples to remove any undissolved solid.
-
Quantification: Dilute the resulting saturated solutions and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: The measured concentration at each pH represents the thermodynamic solubility under those conditions.
Caption: Thermodynamic solubility determination workflow.
V. Plausible Synthetic Route
Tert-butyl 2-(pyrrolidin-3-yl)acetate can be synthesized through a multi-step sequence starting from commercially available materials. A plausible route would involve the protection of the pyrrolidine nitrogen, introduction of the acetate side chain, and subsequent deprotection.
A common strategy would be to start with a suitable protected 3-hydroxypyrrolidine. The hydroxyl group can be oxidized to a ketone, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the acetate moiety. Subsequent reduction of the double bond and deprotection of the nitrogen would yield the final product.
Conclusion
References
-
Wu, J., et al. (2013). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 15(20), 5294-5297. Available from: [Link]
- Van den Berg, E. M. M., et al. (2007). SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. Google Patents, WO2007082890A1.
-
Suárez-Castillo, O. R., et al. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2013(3), 163-174. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Reagent Guides. Available from: [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available from: [Link]
-
Yildiz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available from: [Link]
-
Yildiz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central, 14, 1239658. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. Available from: [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Available from: [Link]
-
PubChem. (n.d.). tert-butyl (2R)-2-amino-2-pyrrolidin-3-yldecanoate. Available from: [Link]
-
Pérez-Rius, C., et al. (2022). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Frontiers in Molecular Biosciences, 9, 1046030. Available from: [Link]
-
PubChemLite. (n.d.). Tert-butyl 2-[(3s)-pyrrolidin-3-yl]acetate hydrochloride. Available from: [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]
-
Sharma, G., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 4963-4968. Available from: [Link]
-
ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Available from: [Link]
-
Falahati, A., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291. Available from: [Link]
-
ChemBK. (n.d.). tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate hydrochloride. Available from: [Link]
-
Zhurko, I. F., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PMC - NIH, 29(2), 253. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available from: [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-2-(pyrrolidin-3-yl)acetate Hydrochloride. Available from: [Link]
-
Bajaj, K., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 4(1), 129-138. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38434-38438. Available from: [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Zhurko, I. F., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI, 27(6), 1888. Available from: [Link]
-
Falahati, A., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. bioRxiv. Available from: [Link]
-
ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm). Available from: [Link]
-
ChemBK. (n.d.). tert-butyl 2-[(3S)-pyrrolidin-3-yl]acetate hydrochloride. Available from: [Link]
-
Turcotte, S. B., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH, 20(14), 4316-4328. Available from: [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available from: [Link]
-
Box, K., & Comer, J. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Available from: [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (S)-2-(pyrrolidin-3-yl)acetate Hydrochloride. Available from: [Link]
-
Jones, R. N., & Sandorfy, C. (1973). Conformations of some saturated carbonyl compounds. Part III. Infrared spectra of isomeric propyl and butyl formates and acetates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1599-1604. Available from: [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - Tert-butyl 2-[(3s)-pyrrolidin-3-yl]acetate hydrochloride (C10H19NO2) [pubchemlite.lcsb.uni.lu]
- 7. acdlabs.com [acdlabs.com]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Acids - Wordpress [reagents.acsgcipr.org]
- 15. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 16. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 17. rjptonline.org [rjptonline.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
